molecular formula C18H19ClN6O2 B2451205 7-[(4-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione CAS No. 919008-06-3

7-[(4-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione

Cat. No. B2451205
CAS RN: 919008-06-3
M. Wt: 386.84
InChI Key: CJTVJFKQOUZRHO-UHFFFAOYSA-N
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Description

This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a purine core, which is a two-ring system consisting of a pyrimidine ring fused to an imidazole ring. It also has various substituents on the purine core, including a 4-chlorophenylmethyl group and ethyl and methyl groups .


Chemical Reactions Analysis

As a purine derivative, this compound might undergo reactions similar to other purines. These could include electrophilic aromatic substitution, nucleophilic substitution, or other reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its level of substitution, the nature of its substituents, and its overall size and shape .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Many purine derivatives have biological activity and can interact with various enzymes and receptors .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its biological activity, developing methods for its synthesis, or investigating its physical and chemical properties .

properties

CAS RN

919008-06-3

Product Name

7-[(4-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione

Molecular Formula

C18H19ClN6O2

Molecular Weight

386.84

IUPAC Name

7-[(4-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C18H19ClN6O2/c1-4-25-17-20-15-14(23(17)9-11(2)21-25)16(26)24(18(27)22(15)3)10-12-5-7-13(19)8-6-12/h5-8H,4,9-10H2,1-3H3

InChI Key

CJTVJFKQOUZRHO-UHFFFAOYSA-N

SMILES

CCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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